Methyl 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate

Description

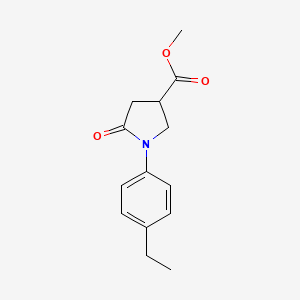

Methyl 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate is a pyrrolidinone derivative featuring a 5-oxo-pyrrolidine core substituted at position 1 with a 4-ethylphenyl group and at position 3 with a methyl ester. This compound belongs to a broader class of N-substituted pyrrolidinone esters, which are of interest due to their structural versatility in medicinal chemistry and material science.

Properties

IUPAC Name |

methyl 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-3-10-4-6-12(7-5-10)15-9-11(8-13(15)16)14(17)18-2/h4-7,11H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCUCIJLORCUIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401207277 | |

| Record name | Methyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401207277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24797118 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

160693-53-8 | |

| Record name | Methyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160693-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401207277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 4-ethylbenzaldehyde with a suitable pyrrolidine derivative under specific conditions. One common method involves the use of a condensation reaction followed by esterification. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

Substitution: The ethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Methyl 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate has been investigated for its antibacterial properties. Studies have shown that derivatives of this compound exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA). For instance, an analogue demonstrated a minimum inhibitory concentration (MIC) as low as 7.8 µg/mL against MRSA strains, indicating its potential as a lead compound for developing new antibacterial agents .

1.2 Anticancer Properties

Research has also explored the anticancer potential of this compound. Derivatives have been tested against various cancer cell lines, including A549 lung cancer cells. Certain modifications to the pyrrolidine structure have shown enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin, suggesting a promising avenue for cancer treatment .

Biological Studies

2.1 Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific biological targets, including enzymes and receptors. For example, docking studies have indicated that this compound can bind effectively to the P2Y12 receptor, which is implicated in various physiological processes such as platelet aggregation and vascular health .

2.2 In Vivo Studies

In vivo studies have demonstrated the safety profile of this compound in animal models, with no significant adverse effects observed at therapeutic doses. This aspect is crucial for its development as a pharmaceutical agent .

Materials Science

3.1 Synthesis of Novel Materials

The structural characteristics of this compound allow it to be used as a building block in the synthesis of novel materials with tailored properties. Research indicates that compounds derived from it can be engineered for specific applications such as drug delivery systems or conductive materials in electronics.

Case Studies and Data Tables

Mechanism of Action

The mechanism by which Methyl 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate exerts its effects depends on its interaction with molecular targets. The compound may act as an inhibitor or activator of specific enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary based on the context of its application, such as in medicinal chemistry or enzymology studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between Methyl 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate and its analogs:

Table 1: Structural and Functional Comparison of Pyrrolidinone Derivatives

Key Observations:

Substituent Effects on Properties :

- Electron-Donating Groups (e.g., ethyl, methoxy) : The 4-ethylphenyl group in the target compound likely enhances lipophilicity compared to the 4-methoxycarbonylphenyl analog (). This could improve membrane permeability in biological systems.

- Electron-Withdrawing Groups (e.g., chloro, fluorobenzyl) : Chlorophenyl derivatives () may exhibit increased stability but reduced solubility. The fluorobenzyl analog () introduces polarity without significant steric bulk.

Synthetic Pathways: Most analogs are synthesized via acid-catalyzed esterification (e.g., H₂SO₄ in methanol), as seen in and . For example, the methoxycarbonylphenyl derivative (Compound 3, ) was prepared by refluxing the corresponding diacid with methanol and H₂SO₄ .

Biological Activity: The methoxycarbonylphenyl analog () demonstrated antibacterial activity, though specific data (e.g., MIC values) are absent.

Physicochemical Data :

- Melting points are sparsely reported. The methoxycarbonylphenyl analog (142–143°C, ) provides a benchmark for comparing thermal stability .

- Purity levels for chlorophenyl analogs (95–96%, ) indicate robust synthetic protocols, though the target compound’s purity remains unverified .

Research Implications and Gaps

- Structural Optimization : The ethyl group in the target compound warrants exploration in QSAR studies to assess its impact on bioactivity compared to halogenated or carbonyl-containing analogs.

- Activity Screening: No direct biological data are available for this compound. Testing against bacterial strains (as in ) or antioxidant assays (as in ) is recommended.

- Synthetic Scalability: notes discontinuation of the compound’s commercial availability, highlighting a need for improved synthesis protocols .

Biological Activity

Methyl 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate, a compound with notable structural features, has garnered interest in the scientific community due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a 4-ethylphenyl group and a carboxylate moiety. The structural formula can be represented as follows:

This compound's unique structure contributes to its diverse biological activities.

The biological activity of this compound involves several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation : It can interact with various receptors, leading to altered signaling pathways that influence cell growth and apoptosis.

- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which can protect cells from oxidative stress.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

These results indicate a promising avenue for further exploration in cancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies showed that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 64 µg/mL | |

| Escherichia coli | >128 µg/mL |

While the activity against Staphylococcus aureus is notable, further optimization may be required to enhance efficacy against other pathogens.

Study on Anticancer Effects

In a recent study, this compound was tested on A549 lung cancer cells. The treatment resulted in a dose-dependent decrease in cell viability, with an IC50 value of 25 µM. The study utilized MTT assays to assess cytotoxicity and confirmed the mechanism of action through apoptotic pathway activation.

Study on Antimicrobial Effects

Another study focused on the antimicrobial effects of the compound against multidrug-resistant bacterial strains. The results indicated significant inhibition of Staphylococcus aureus growth, suggesting potential for development as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.